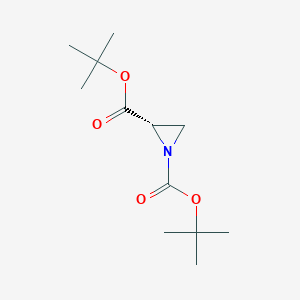
(S)-di-tert-butyl aziridine-1,2-dicarboxylate
Descripción general
Descripción
(S)-di-tert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative known for its utility in organic synthesis. This compound features a three-membered aziridine ring with two carboxylate groups, each protected by tert-butyl groups. Its unique structure makes it a valuable intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-di-tert-butyl aziridine-1,2-dicarboxylate typically involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method includes the following steps:
Starting Materials: Aziridine, di-tert-butyl dicarbonate (Boc2O), and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at room temperature.
Procedure: Aziridine is added to a solution of di-tert-butyl dicarbonate in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added to the mixture to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-di-tert-butyl aziridine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed in anhydrous conditions.
Major Products
Substituted Aziridines: Formed from nucleophilic substitution reactions.
Aziridine N-oxides: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
(S)-di-tert-butyl aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-di-tert-butyl aziridine-1,2-dicarboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds. The tert-butyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl aziridine-1,2-dicarboxylate: The non-chiral version of the compound.
tert-Butyl aziridine-1-carboxylate: A simpler aziridine derivative with one carboxylate group.
N-Boc-aziridine: Another aziridine derivative with a Boc protecting group.
Uniqueness
(S)-di-tert-butyl aziridine-1,2-dicarboxylate is unique due to its chiral nature and the presence of two tert-butyl-protected carboxylate groups. This combination provides both reactivity and selectivity, making it a valuable tool in asymmetric synthesis and other applications requiring chiral intermediates.
Propiedades
IUPAC Name |
ditert-butyl (2S)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3/t8-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPXKYCDSMWJQ-OADYLZGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


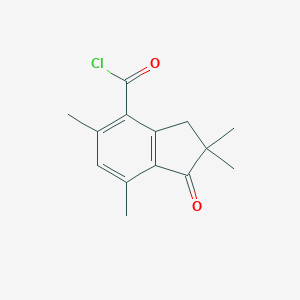

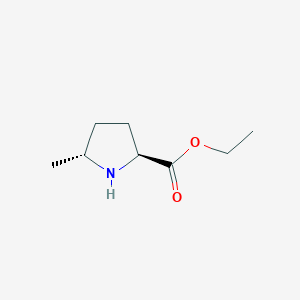
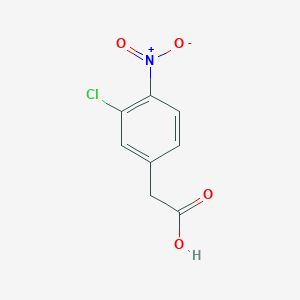
![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)
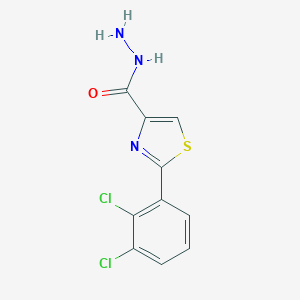
![2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B66407.png)
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
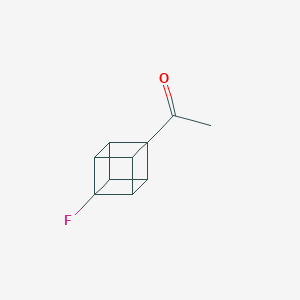
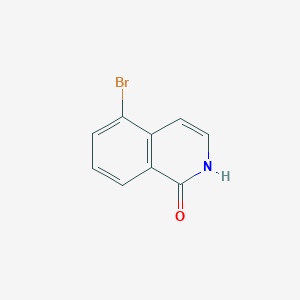
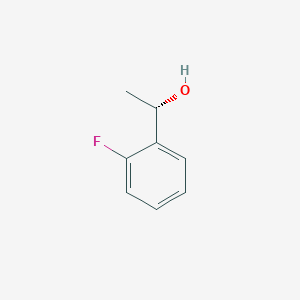
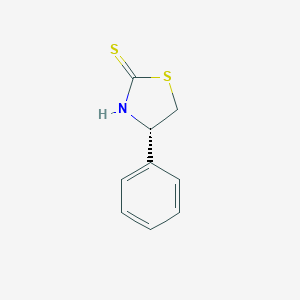
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)
